molecular formula C16H20N8 B6448834 3-{4-[2-(ethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile CAS No. 2549030-64-8

3-{4-[2-(ethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile

Cat. No.: B6448834
CAS No.: 2549030-64-8
M. Wt: 324.38 g/mol
InChI Key: WZZRXMICZVQIAD-UHFFFAOYSA-N
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Description

The compound "3-{4-[2-(ethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile" is a complex organic molecule characterized by its multiple ring structures, including a pyrimidine, piperazine, and pyrazine moiety. Its intricate molecular framework makes it a point of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of "3-{4-[2-(ethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile" typically involves multi-step organic synthesis. Common synthetic routes include:

  • Step 1: Formation of the pyrimidine moiety through the condensation of appropriate aldehydes and amines.

  • Step 2: N-alkylation of the pyrimidine with ethylamine, forming the ethylamino-substituted pyrimidine.

  • Step 3: Synthesis of piperazine derivative through a cyclization reaction.

  • Step 4: Coupling of the ethylamino-substituted pyrimidine with the piperazine derivative.

  • Step 5: Introduction of the pyrazine ring through a nucleophilic substitution reaction, involving pyrazine-2-carbonitrile.

Industrial Production Methods

Industrial-scale production may employ similar synthetic steps but optimized for scalability and cost-efficiency. Process optimization often involves continuous flow chemistry, advanced catalysis, and automated reaction monitoring to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound may undergo oxidative reactions, potentially altering its functional groups and leading to different oxidation states.

  • Reduction: Reduction can occur at various points in the molecule, particularly at nitro or nitrile groups, leading to amines or other reduced forms.

  • Substitution: Nucleophilic and electrophilic substitution reactions are common, modifying the aromatic rings or other substituents.

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate, chromic acid.

  • Reducing Agents: Lithium aluminum hydride, sodium borohydride.

  • Substitution Reagents: Halides, acylating agents, sulfonyl chlorides.

Major Products Formed

Depending on the specific reactions, products can include various functional derivatives of the original compound, such as hydroxylated, amino-substituted, or halogenated compounds.

Scientific Research Applications

Chemistry

  • Catalysis: The compound can serve as a ligand in catalytic processes, influencing reaction mechanisms and outcomes.

  • Material Science: Its structure allows for the design of novel materials with unique properties, such as conductivity or reactivity.

Biology and Medicine

  • Pharmaceuticals: Potential therapeutic applications due to its bioactivity. It can be a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

  • Biological Research: Used in the study of molecular interactions and pathways.

Industry

  • Chemical Synthesis: As an intermediate in the synthesis of more complex molecules.

  • Agriculture: Possible applications in the development of agrochemicals.

Mechanism of Action

The mechanism by which "3-{4-[2-(ethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile" exerts its effects is multifaceted:

  • Molecular Targets: It may interact with enzymes, receptors, or nucleic acids, influencing biochemical pathways.

  • Pathways Involved: Can affect signaling pathways, metabolic routes, or genetic expression.

Comparison with Similar Compounds

Similar Compounds

  • 3-{4-[2-(dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile

  • 3-{4-[2-(ethylamino)-6-chloropyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile

Uniqueness

  • Structural Features: Distinctive arrangement of pyrimidine, piperazine, and pyrazine rings.

  • Functional Properties: Unique bioactivity and chemical reactivity profiles compared to similar compounds.

There you have it—a dive into the multifaceted world of "3-{4-[2-(ethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile." What’s next on your list of questions?

Properties

IUPAC Name

3-[4-[2-(ethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl]pyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N8/c1-3-18-16-21-12(2)10-14(22-16)23-6-8-24(9-7-23)15-13(11-17)19-4-5-20-15/h4-5,10H,3,6-9H2,1-2H3,(H,18,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZZRXMICZVQIAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=CN=C3C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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